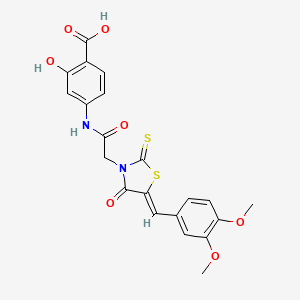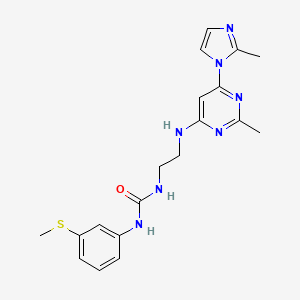
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has shown promising results in scientific research. MTOB is a potent inhibitor of the protein methionine aminopeptidase 2 (MetAP2), which is involved in protein synthesis and has been implicated in various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A series of compounds closely related to N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide have been designed and synthesized for the purpose of evaluating their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). Some derivatives exhibited higher anticancer activities than the reference drug etoposide, demonstrating the potential efficacy of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Chemical Synthesis and Complex Formation
Research on compounds with a similar structure to N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide includes the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea. This process has led to the creation of new compounds and their complexes with Ni and Pd, showcasing the versatility and reactivity of the 1,3,4-oxadiazole ring system in forming complex structures with potential for further application in material science and coordination chemistry (Adhami et al., 2012).
Antiviral Activity
Another significant application of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives is in the development of antiviral agents. A study described a new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This research highlights the potential for these compounds to serve as a basis for developing new antiviral drugs, especially against the H5N1 subtype of the influenza A virus, demonstrating significant antiviral activities (Hebishy et al., 2020).
Heterocyclic Compound Synthesis
The versatility of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives extends to the synthesis of various heterocyclic compounds. These compounds have been used as precursors for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. The antimicrobial activity of some of these synthesized compounds was also assessed, illustrating the broad application of these derivatives in synthesizing new compounds with potential biological activities (Elmagd et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-27-14-7-5-11(6-8-14)9-15-23-24-17(26-15)22-16(25)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHAMIFVHMGYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)



![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)



![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)
